Simvastatin-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .

Synthesis Analysis

Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .

Molecular Structure Analysis

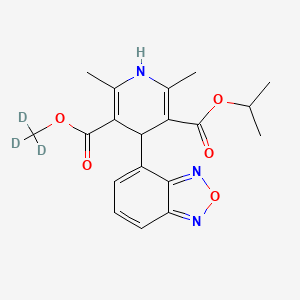

Simvastatin-d11 is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .

Chemical Reactions Analysis

During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .

Physical And Chemical Properties Analysis

The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .

Aplicaciones Científicas De Investigación

Hepatotoxicity and Cellular Pathways : Simvastatin has been widely used for controlling elevated cholesterol. However, it's associated with hepatotoxic effects, triggering cellular damage in liver cells. Research using rat primary hepatocytes revealed that Simvastatin affects pathways like NRF2-mediated oxidative stress response and cytochrome P450 metabolism. This highlights the intricate cellular mechanisms Simvastatin influences, which are critical for understanding its hepatic impact (Cho et al., 2013).

Bone Health and Osteoblast Differentiation : Research on MC3T3-E1 cells, a type of nontransformed osteoblastic cell, shows that Simvastatin enhances osteoblast differentiation and mineralization. This suggests a potential therapeutic use of Simvastatin in treating bone diseases such as osteoporosis (Maeda et al., 2001).

Cardiovascular Effects : Simvastatin's impact extends to cardiovascular health, particularly in the context of surgery and inflammation. For instance, it reduces leukocyte-endothelial interactions following coronary artery bypass surgery, indicating its anti-inflammatory effects in a cardiovascular setting (Chello et al., 2003).

Implications in Exercise Training : Interestingly, Simvastatin appears to impair exercise training adaptations, particularly in the context of cardiorespiratory fitness and skeletal muscle mitochondrial content. This research offers insights into how Simvastatin might interact with physical exercise regimes in clinical settings (Mikus et al., 2013).

Diabetic Cardiomyopathy : In the context of diabetic cardiomyopathy, Simvastatin shows beneficial effects by attenuating oxidative stress and inflammation, suggesting its potential therapeutic application in diabetes-related cardiac conditions (Al-Rasheed et al., 2017).

Cancer Research : Studies have explored Simvastatin's role in cancer, particularly in inducing apoptosis in cancer cells. For instance, it has been shown to induce cell cycle arrest and inhibit proliferation in various cancer cell types, suggesting its potential as an adjunct therapy in cancer treatment (Koyuturk et al., 2007).

Neurological Applications : Simvastatin has also been investigated in the context of neurological diseases. It demonstrates neuroprotective effects in experimental parkinsonian models, suggesting a role in treating neurodegenerative diseases (Yan et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1002347-74-1 |

|---|---|

Nombre del producto |

Simvastatin-d11 |

Fórmula molecular |

C25H27O5D11 |

Peso molecular |

429.64 |

Pureza |

95% by HPLC; 98% atom D; |

Números CAS relacionados |

79902-63-9 (unlabelled) |

Etiqueta |

Simvastatin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.